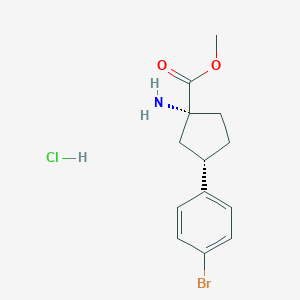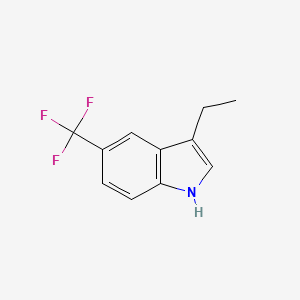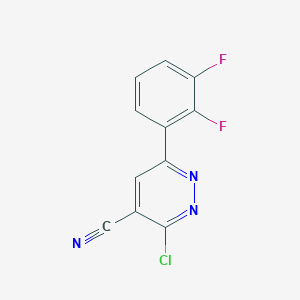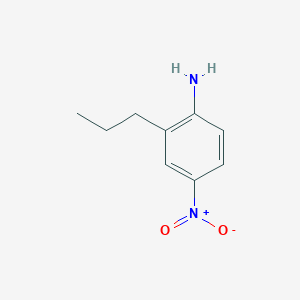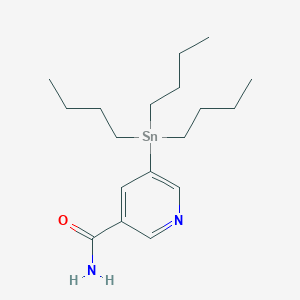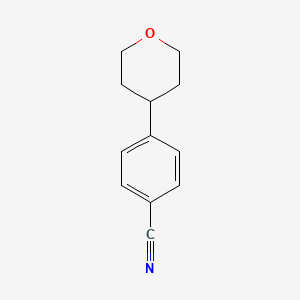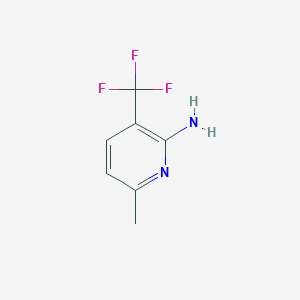
6-Methyl-3-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique properties imparted by the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as 2-chloro-5-methylpyridine, followed by amination. This process can be carried out under liquid-phase conditions using reagents like trichloromethylpyridine and subsequent vapor-phase fluorination .
Industrial Production Methods: Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The process may involve the use of specialized fluorinating agents and controlled reaction conditions to achieve the desired trifluoromethylation. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group .
Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties enhance the efficacy and stability of these products .
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
- 2-Amino-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-methylpyridine
Comparison: Compared to similar compounds, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C7H7F3N2 |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
6-methyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(6(11)12-4)7(8,9)10/h2-3H,1H3,(H2,11,12) |
Clave InChI |
YBHHFIQTYPABMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
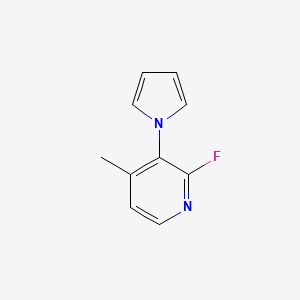
![[(Diphenylmethyl)sulfanyl]acetyl chloride](/img/structure/B8482550.png)
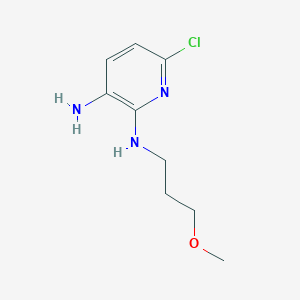
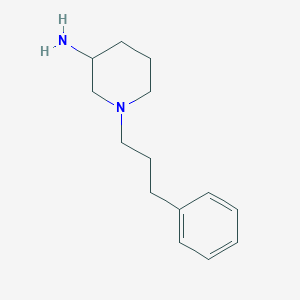
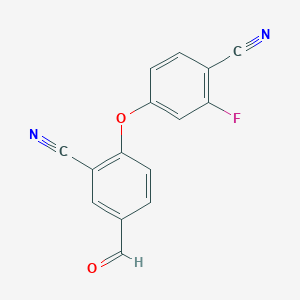
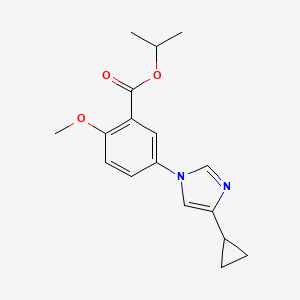
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
![7-(2-Fluorophenyl)-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482611.png)
